紫杉醇Ia

描述

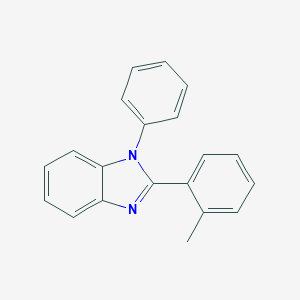

Taxanes are a class of diterpenes originally identified from plants of the genus Taxus (yews). They feature a taxadiene core and are widely used as chemotherapy agents . Paclitaxel (Taxol) and docetaxel (Taxotere) are two well-known taxanes . They present difficulties in formulation as medicines because they are poorly soluble in water .

Synthesis Analysis

Taxanes were first derived from natural sources, but some have been semisynthesized . Paclitaxel was originally derived from the Pacific yew tree . Taxanes are difficult to synthesize because of their numerous chiral centers . A new approach to terpene synthesis, patterned on biosynthesis, has been explored to enable a divergent synthetic approach to the taxane family of natural products .Molecular Structure Analysis

The crystal structure of baccatin III, the core moiety of paclitaxel-tubulin complex, has been solved at 1.9 Å resolution . This provides insight into the interaction of paclitaxel (Taxol) with its cellular target in atomic detail and assesses the structural determinants for binding .Chemical Reactions Analysis

Taxanes are difficult to synthesize because of their numerous chiral centers . The first synthesis target was taxadiene, the lowest oxidized member of the taxane family . This was followed by three site-selective allylic oxidations at C5, C10, and C13 .Physical And Chemical Properties Analysis

Taxanes are poorly soluble in water . Paclitaxel is highly lipophilic and insoluble in water . The chemical formula of taxane is C20H36 .科学研究应用

紫杉醇多样性和自然选择

紫杉醇Ia是紫杉醇家族的一部分,在科学研究领域展现出有趣的特性。(Burgarella et al., 2012)的一项研究探讨了紫杉属物种中与紫杉醇相关基因的遗传多样性和选择性压力,揭示了它们的自然选择和进化见解。这项研究对于理解基因变异和潜在新的紫杉醇变体具有重要意义。

基因组和转录组研究

对紫杉属物种进行了广泛的基因组和转录组研究,紫杉醇就是从中提取的。(Hao et al., 2015)详细介绍了紫杉醇的生物化学和遗传特性,包括它们的生物合成途径。同样,(Hao et al., 2011)深入探讨了紫杉属组织特异性转录组,进一步加深了我们对这些化合物在分子水平上是如何产生的理解。

合成方法

紫杉醇的合成一直是一个重要的研究领域,考虑到它们在医学上的重要性。(Mendoza et al., 2011)在紫杉醇的可扩展合成方面取得了突破,为更易获取的生产方法铺平了道路。这一进展对于开发基于紫杉醇的治疗方法至关重要。

生物技术生产

对紫杉醇,特别是紫杉醇和多西他赛的生物技术生产进行了广泛探讨。(Frense, 2007)回顾了关于红豆杉细胞培养中紫杉醇生物合成的研究,突出了这一领域的挑战和进展。目标是利用生物技术方法提高紫杉醇生产的产量和效率。

分子机制和紫杉醇耐药性

了解癌症治疗中紫杉醇耐药机制也是一个主要的研究重点。例如,(Maloney et al., 2020)研究了涉及紫杉醇耐药的各种途径,有助于改进癌症治疗策略。这种研究对于利用紫杉醇开发更有效和有针对性的治疗方法至关重要。

工程化紫杉醇生产

遗传工程的进展也被应用于改善紫杉醇的生产。(Li et al., 2015)展示了通过工程化黄花蒿来生产紫杉烯,这是紫杉醇的前体的可行性。这种方法为更高效和可持续的紫杉醇生产提供了潜力。

安全和危害

Taxanes, particularly paclitaxel and docetaxel, have distinct safety profiles . They can cause significant neurotoxicity, arthralgias, myalgias, and skin changes that may offset the therapeutic benefits of taxane use . The two major taxane drugs—paclitaxel and docetaxel—have distinct safety profiles .

未来方向

The future directions of taxanes involve more personalized approaches to treatment by tailoring drug–inhibitor combinations or alternatives depending on levels of resistance biomarkers . There is an urgent need for strong clinical data to support a recommendation for an optimal sequence of therapies .

属性

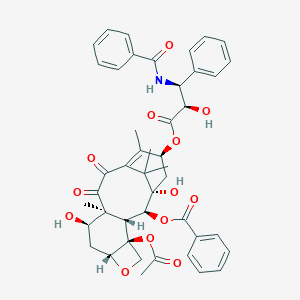

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H47NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33,35-36,38,48,50,55H,21-23H2,1-5H3,(H,46,52)/t29-,30+,31+,33-,35+,36-,38-,43+,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCYABFPESVRKC-VIMPDCIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=O)C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H47NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30909476 | |

| Record name | N-(3-{[4-(Acetyloxy)-2-(benzoyloxy)-1,7-dihydroxy-9,10-dioxo-5,20-epoxytax-11-en-13-yl]oxy}-2-hydroxy-3-oxo-1-phenylpropyl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

809.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Taxane Ia | |

CAS RN |

105377-71-7 | |

| Record name | 10-Deacetyl-10-oxo-7-epi-taxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105377717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-{[4-(Acetyloxy)-2-(benzoyloxy)-1,7-dihydroxy-9,10-dioxo-5,20-epoxytax-11-en-13-yl]oxy}-2-hydroxy-3-oxo-1-phenylpropyl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione](/img/structure/B176025.png)